Mangostanol

Cholinesterase inhibition Alzheimer's disease research Neuropharmacology

Mangostanol (CAS 184587-72-2), also known as (+)-Mangostanol or 3-Isomangostin, is a polyoxygenated prenylated xanthone with molecular formula C24H26O7 and molecular weight 426.5 g/mol. It is a naturally occurring secondary metabolite isolated from the fruit hull, stem bark, and root bark of Garcinia mangostana (mangosteen).

Molecular Formula C24H26O7
Molecular Weight 426.5 g/mol
CAS No. 184587-72-2
Cat. No. B179805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMangostanol
CAS184587-72-2
Synonyms3-isomangostin
mangostanol
Molecular FormulaC24H26O7
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC(C(C4)O)(C)C)O)O)OC)C
InChIInChI=1S/C24H26O7/c1-11(2)6-7-12-19-16(9-14(25)23(12)29-5)30-17-10-15-13(21(27)20(17)22(19)28)8-18(26)24(3,4)31-15/h6,9-10,18,25-27H,7-8H2,1-5H3
InChIKeyKCMPFWGUVNEDHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBrown solid

Structure & Identifiers


Interactive Chemical Structure Model





Mangostanol CAS 184587-72-2: A Prenylated Xanthone with Distinct AChE Selectivity and Multi-Target Enzyme Inhibition Profile


Mangostanol (CAS 184587-72-2), also known as (+)-Mangostanol or 3-Isomangostin, is a polyoxygenated prenylated xanthone with molecular formula C24H26O7 and molecular weight 426.5 g/mol [1]. It is a naturally occurring secondary metabolite isolated from the fruit hull, stem bark, and root bark of Garcinia mangostana (mangosteen) [2]. As a member of the prenylated xanthone class, mangostanol exhibits inhibitory activity against cAMP phosphodiesterase (PDE), acetylcholinesterase (AChE), and multiple eukaryotic protein kinases [1][3]. The compound's C-9 hydroxyl substitution pattern distinguishes it from α-mangostin derivatives and defines its unique biological interaction profile [3].

Why Mangostanol Cannot Be Interchanged with α-Mangostin, γ-Mangostin, or Garcinone D in Target-Based Assays


Prenylated xanthones from Garcinia mangostana exhibit divergent target selectivity profiles, enzyme inhibition kinetics, and cytotoxic potency despite sharing a common tricyclic xanthone scaffold [1]. α-Mangostin, γ-mangostin, mangostanol, and garcinone D differ in their substitution patterns at the C-3, C-6, C-7, C-8, and C-9 positions, which directly govern their interactions with cholinesterases, phosphodiesterases, and protein kinases [2][3]. Critically, mangostanol is characterized as an AChE-selective inhibitor, whereas γ-mangostin functions as a dual AChE/BChE inhibitor, and garcinone D demonstrates distinct cytotoxic potency [1][4]. The quantitative differences documented below preclude simple one-for-one substitution in any experimental or procurement context where specific target engagement, selectivity profile, or potency threshold is required.

Mangostanol Comparative Evidence: Quantitative Differentiation from Closest Analogs


AChE Selectivity: Mangostanol Is an AChE-Selective Inhibitor, Unlike Dual-Inhibitor γ-Mangostin

In a systematic evaluation of prenylated xanthones against AChE and BChE using Ellman's colorimetric method, mangostanol was identified as an AChE-selective inhibitor [1]. Among six bioactive xanthones tested, mangostanol, 3-isomangostin, garcinone C, and α-mangostin were classified as AChE-selective, while γ-mangostin was classified as a dual AChE/BChE inhibitor [1]. This selectivity distinction arises from structural features including the C-8 prenyl and C-7 hydroxy groups [1]. Quantitative IC50 values for mangostanol were not reported in the primary publication; however, the study explicitly defined its selectivity profile based on comparative activity against both enzymes, with all AChE-selective xanthones showing IC50 values lower than 20.5 μM against AChE [1].

Cholinesterase inhibition Alzheimer's disease research Neuropharmacology Enzyme selectivity

CEM-SS Cytotoxicity: Mangostanol IC50 9.6 μg/mL vs. γ-Mangostin 4.7 μg/mL

In a direct head-to-head cytotoxicity study against the CEM-SS human T-lymphoblastic leukemia cell line, six xanthones isolated from Garcinia mangostana root bark were evaluated in parallel [1]. γ-Mangostin exhibited the most potent activity with an IC50 of 4.7 μg/mL, while α-mangostin, mangostanol, and garcinone D showed significant but comparatively lower activities with IC50 values of 5.5, 9.6, and 3.2 μg/mL, respectively [1]. This represents the first reported cytotoxicity data for mangostanol and garcinone D against this cell line [1].

Cancer research Leukemia cell lines Cytotoxicity screening Natural product anticancer

cAMP Phosphodiesterase Inhibition: Mangostanol IC50 47 μM vs. α-Mangostin 24 μM

A comparative study of prenylated xanthones against cAMP phosphodiesterase revealed that 3-isomangostin (mangostanol), α-mangostin, and γ-mangostin are relatively weak inhibitors of this enzyme, with IC50 values of 47, 24, and 50 μM, respectively [1]. This data places mangostanol in the moderate-to-weak activity range for PDE inhibition, with approximately half the inhibitory potency of α-mangostin against this target [1]. The original isolation paper also reported that mangostanol, α-mangostin, and γ-mangostin all show moderate inhibitory effects on cAMP phosphodiesterase [2].

Phosphodiesterase inhibition cAMP signaling Enzyme kinetics Xanthone pharmacology

C-9 Hydroxyl Substitution: Mangostanol Defines a Distinct Subclass of Prenylated Xanthones

Mangostanol (3-isomangostin) is structurally defined as a derivative in which the 9-hydroxyl group is substituted or the prenyl side chain is modified, distinguishing it from the α-mangostin scaffold where substitutions occur at the 3-hydroxyl and 6-hydroxyl positions [1]. This structural divergence produces distinct enzyme inhibition profiles: compounds with non-protonatable and relatively small substituents at R' and R groups (as in mangostanol-type derivatives) are the most potent inhibitors of cAK (catalytic subunit of cAMP-dependent protein kinase), whereas compounds with bulkier and basic R' groups are more potent inhibitors of PKC and MLCK [1]. The study further demonstrates that mangostanol and related C-9 substituted xanthones inhibit a high-affinity cyclic nucleotide-binding phosphatase in a non-competitive fashion [1].

Structural biology Xanthone chemistry Structure-activity relationship Natural product derivatives

Purity and Physical Form: Mangostanol Is Commercially Available at ≥98% Purity as a Yellow Solid

Multiple commercial vendors supply mangostanol with documented purity specifications of ≥98% (HPLC) [1] or 96% , typically as a yellow powder or solid at room temperature [1]. The compound is isolated from Garcinia mangostana fruit or fruit hulls . Storage recommendations include desiccation at -20°C for long-term stability [1]. The compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone [1].

Chemical procurement Reference standard Quality control Analytical chemistry

Validated Research Applications for Mangostanol CAS 184587-72-2 Based on Comparative Evidence


Cholinesterase Selectivity Studies Requiring AChE-Specific Tool Compounds

Mangostanol is indicated for experimental systems requiring AChE-selective inhibition without confounding BChE activity. Unlike γ-mangostin (dual AChE/BChE inhibitor) or 8-deoxygartanin (BChE-selective), mangostanol's documented AChE selectivity [1] makes it appropriate for neurodegenerative disease research where distinguishing AChE-specific effects is mechanistically essential. Use mangostanol as an AChE-selective reference compound when screening for cognition-enhancing agents or evaluating cholinergic signaling pathways [1].

Moderate-Potency Cytotoxicity Control in Leukemia Cell Line Studies

For CEM-SS T-lymphoblastic leukemia cytotoxicity assays, mangostanol serves as a moderate-potency comparator (IC50 = 9.6 μg/mL) against more potent analogs including garcinone D (3.2 μg/mL) and γ-mangostin (4.7 μg/mL) [1]. This potency gradient enables structure-activity relationship studies that probe how specific xanthone substitutions modulate anticancer activity. Mangostanol is particularly valuable as an intermediate-activity reference point in dose-response studies where the full potency spectrum of mangosteen xanthones is being characterized [1].

cAK/PKA Kinase Signaling Research Leveraging the C-9 Hydroxyl Subclass

The structural classification of mangostanol as a C-9 hydroxyl-substituted xanthone (3-isomangostin subclass) positions it as a tool compound for studying cAMP-dependent protein kinase (cAK/PKA) signaling [1]. Literature demonstrates that compounds with this substitution pattern, including mangostanol, preferentially inhibit cAK via non-protonatable, relatively small substituent groups, whereas α-mangostin derivatives with bulkier basic groups target PKC and MLCK [1]. Researchers investigating PKA-mediated pathways should select mangostanol over α-mangostin when kinase selectivity is a priority [1].

Phosphodiesterase Inhibitor Reference with Documented Moderate Activity

Mangostanol exhibits cAMP phosphodiesterase inhibitory activity with a documented IC50 of 47 μM [1]. While less potent than α-mangostin (IC50 = 24 μM), this moderate activity profile is well-characterized [1][2]. Mangostanol is therefore suitable as a structurally defined, moderate-potency PDE inhibitor reference compound for assays requiring a prenylated xanthone with established but non-maximal PDE activity. It can serve as a baseline comparator when evaluating novel synthetic PDE inhibitors derived from the xanthone scaffold [2].

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